H-D-MeSer(tBu)-OH

Description

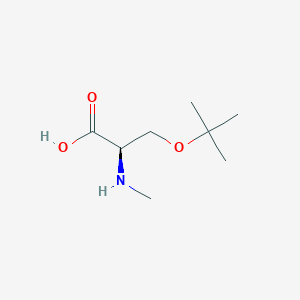

H-D-MeSer(tBu)-OH is a chemically modified serine derivative used in peptide synthesis. Its structure features:

- D-configuration (non-natural enantiomer).

- Nα-methylation (methyl group on the α-amino group).

- tert-Butyl (tBu) protection on the hydroxyl group.

- A free carboxyl group (─COOH).

This compound is critical in synthesizing peptides with enhanced metabolic stability and resistance to enzymatic degradation due to its D-configuration and methylated amino group. The tBu group protects the hydroxyl side chain during solid-phase peptide synthesis (SPPS), preventing undesired side reactions .

Properties

IUPAC Name |

(2R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTSMSCPUUWYDX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-MeSer(tBu)-OH typically involves the following steps:

Protection of the amino group: The amino group of serine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Introduction of the tert-butyl group: The hydroxyl group of serine is replaced with a tert-butyl group through a substitution reaction. This can be achieved using tert-butyl chloride in the presence of a base such as sodium hydride.

Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: H-D-MeSer(tBu)-OH can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form a tert-butyl alcohol derivative.

Reduction: The compound can be reduced to remove the tert-butyl group, reverting to the original serine structure.

Substitution: The tert-butyl group can be substituted with other functional groups, depending on the desired modification.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and bases.

Major Products:

Oxidation: Tert-butyl alcohol derivative.

Reduction: Serine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

H-D-MeSer(tBu)-OH has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those requiring steric hindrance to achieve specific folding patterns.

Drug Development: The compound is used in the design of peptide-based drugs, where the tert-butyl group can enhance stability and bioavailability.

Biological Studies: It is employed in studies investigating protein-protein interactions and enzyme-substrate specificity.

Industrial Applications: this compound is used in the production of specialty chemicals and materials that require precise structural modifications.

Mechanism of Action

The mechanism of action of H-D-MeSer(tBu)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The tert-butyl group introduces steric hindrance, which can affect the folding and stability of the peptide. This can lead to changes in the peptide’s biological activity, including its interaction with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares H-D-MeSer(tBu)-OH with structurally related serine and amino acid derivatives:

Key Comparative Analysis

(a) Protection Strategy

- This compound uniquely combines Nα-methylation with tBu hydroxyl protection, eliminating the need for an additional amino-protecting group (e.g., Fmoc or Boc). This simplifies synthesis steps and reduces racemization risk .

- Boc-D-Ser(tBu)-OH and Fmoc-Ser(tBu)-OH require orthogonal deprotection (acid for Boc, base for Fmoc), making them suitable for traditional SPPS but less efficient for methylated analogues .

(b) Stability and Reactivity

- The tBu group enhances stability against acidic and basic conditions. For example, Boc-D-Ser(tBu)-OH shows a half-life of 3.1 hr in trifluoroacetic acid (TFA), outperforming Fmoc-Ser(tBu)-OH (1.8 hr) .

- Nα-methylation in this compound reduces nucleophilicity, slowing coupling reactions but improving resistance to proteases .

(c) Stereochemical Impact

- The D-configuration in this compound is rare in natural peptides but valuable in designing therapeutics resistant to enzymatic cleavage .

Computational Insights

- Tools like MarvinSketch predict the pKa of the tBu group (stable at pH < 2), while GROMACS simulations model its hydrolysis kinetics in aqueous environments .

Biological Activity

H-D-MeSer(tBu)-OH, also known as Fmoc-MeSer(tBu)-OH, is a non-proteinogenic amino acid that has garnered attention for its potential biological activities. This compound is primarily utilized in peptide synthesis and has been explored for its effects on various biological systems. This article reviews the synthesis, biological evaluations, and potential applications of this compound, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the amino acid is coupled to a resin-bound peptide chain. The process includes:

- Resin Preparation : The resin is swelled and treated with Fmoc-protected amino acids.

- Coupling Reaction : The amino acids are activated using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and OxymaPure.

- Deprotection : Fmoc groups are removed using 20% piperidine in DMF (dimethylformamide).

- Cleavage : The final product is cleaved from the resin using a cleavage cocktail.

The purity and identity of the synthesized compound are confirmed through analytical techniques such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry.

Biological Activity

This compound has been evaluated for its biological activity against various cell lines and microbial pathogens. Key findings include:

- Anticancer Activity : In studies involving human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HepG2 (liver cancer), this compound exhibited significant cytotoxic effects. The IC50 values were determined, indicating the concentration required to inhibit cell growth by 50%.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. These findings suggest potential applications in developing antimicrobial agents.

Table 1: Summary of Biological Activity Data

| Cell Line / Pathogen | IC50 Value (µM) | Activity Type |

|---|---|---|

| HCT116 | 15 | Anticancer |

| MCF7 | 20 | Anticancer |

| HepG2 | 25 | Anticancer |

| Pseudomonas aeruginosa | 30 | Antimicrobial |

| Klebsiella pneumoniae | 35 | Antimicrobial |

| Staphylococcus aureus | 40 | Antimicrobial |

Case Studies

Recent case studies have highlighted the application of this compound in various research contexts:

- Peptide Therapeutics : A study evaluated the incorporation of this compound into peptide sequences designed to enhance stability and bioactivity. The modified peptides demonstrated improved binding affinity to target receptors compared to their unmodified counterparts.

- Drug Development : Research focused on developing novel antimicrobial peptides incorporating this compound showed promising results in inhibiting bacterial growth while maintaining low toxicity to human cells.

- Cancer Research : A collaborative study involving multiple institutions investigated the effects of peptides containing this compound on tumor growth in animal models, revealing significant reductions in tumor size and proliferation rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.